Cas no 156-57-0 (Cysteamine hydrochloride)

システアミン塩酸塩(Cysteamine hydrochloride)は、生体内のチオール化合物として重要な役割を果たす有機化合物です。化学式C2H7NS・HClで表され、システインの脱炭酸誘導体として知られています。主に医薬品原料や研究用試薬として利用され、特にシスチン蓄積症(cystinosis)の治療薬として臨床応用されています。その還元作用とチオール基の反応性を活かし、タンパク質のジスルフィド結合の開裂や抗酸化作用が期待できる点が特徴です。また、安定性が高く水溶性に優れるため、実験室環境や製剤化において取り扱いやすい利点があります。生化学研究や創薬分野での応用が注目されている化合物です。

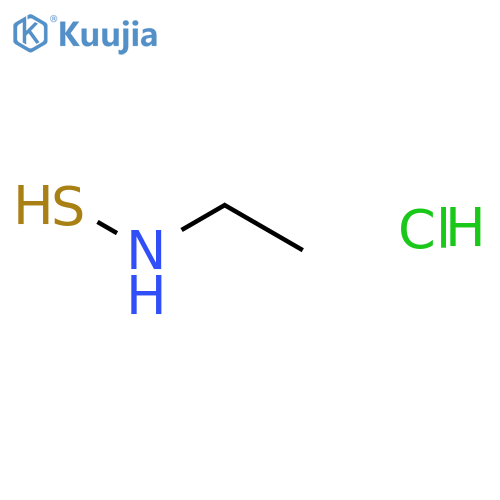

Cysteamine hydrochloride structure

商品名:Cysteamine hydrochloride

Cysteamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-Aminoethanethiol hydrochloride

- 2-Mercaptoethylamine hydrochloride

- Cysteamine hydrochloride

- Aminoethanethiol hydrochloride~Cysteamine hydrochloride

- mercaptamine hydrochloride

- Cysteamine HCL

- 2-Aminoethane-1-thiol hydrochloride

- CYSTEAMINE HYDROCHLORIDE(RG)

- H-Cys-NH2•HCl

- 2-AMino&CYSTEAMINE HCL

- 2-amino-ethanethiol hydrochloride

- 2-mercaptoethanamine hydrochloride

- 2-Mercaptoethylamin

- Cysteamine (Hydrochloride)

- CYSTEAMINE HCL SOLID

- CYSTEAMINIUM CHLORI

- Decarboxycysteine hydrochloride

- MEA Hydrochloride

- Mercaptoethylammonium chloride

- Thioethanolamine Hydrochlor

- Thioethanolamine hydrochloride

- thiol hydrochloride

- β-MEA Hydrochloride

- β-Mercaptoethylamine hydrochloride

- bekaptan

- usafee-3

- ethane2-AMinoethanolH-Cys-NH2·HCl

- Cysteaminium chloride

- 2-Mercaptoethylamine HCl

- Merkamin hydrochloride

- 2-Thioethylamine hydrochloride

- Mercamine hydrochloride

- ETHANETHIOL, 2-AMINO-, HYDROCHLORIDE

- Cysteamine chlorohydrate

- Mercaptoethylamine hydrochloride

- cysteamine-hcl

- USAF EE-3

- Cysteaminhydrochlorid [German]

- 2-Mercap

-

- MDL: MFCD00012904

- インチ: 1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H

- InChIKey: OGMADIBCHLQMIP-UHFFFAOYSA-N

- ほほえんだ: Cl[H].S([H])C([H])([H])C([H])([H])N([H])[H]

- BRN: 3590083

計算された属性

- せいみつぶんしりょう: 113.00700

- どういたいしつりょう: 77.02992

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 5

- 回転可能化学結合数: 1

- 複雑さ: 10

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 27

じっけんとくせい

- 色と性状: 白色または無色結晶で、特殊なにおいがします。

- 密度みつど: 0.75

- ゆうかいてん: 67-71 °C

- ふってん: 116.4°C at 760 mmHg

- フラッシュポイント: 24.2°C

- 屈折率: 1.6100 (estimate)

- PH値: 3.3-5.0 (400g/l, H2O, 20℃)

- ようかいど: H2O: 1 m at 20 °C, clear, colorless

- すいようせい: 極めて溶解しやすい

- あんていせい: Stable, but hygroscopic. Incompatible with strong oxidizing agents.

- PSA: 64.82000

- LogP: 1.37720

- ようかいせい: 水とエタノールに可溶である。

- マーカー: 2779

- かんど: Hygroscopic

Cysteamine hydrochloride セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 危険物輸送番号:UN 3335

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S36/37/39-S26

- 福カードFコード:1-3-10-13

- RTECS番号:KJ0200000

-

危険物標識:

- 包装グループ:Ⅲ

- リスク用語:R22; R36/37/38

- セキュリティ用語:S26;S36/37/39

- TSCA:Yes

- ちょぞうじょうけん:2-8°C

- 危険レベル:9

Cysteamine hydrochloride 税関データ

- 税関コード:2921199090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Cysteamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-2800-1kg |

Cysteamine (hydrochloride) |

156-57-0 | ≥98.0% | 1kg |

$58.0 | 2022-04-27 | |

| Key Organics Ltd | AS-12111-10MG |

Cysteamine HCl |

156-57-0 | >98% | 10mg |

£51.00 | 2025-02-08 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0296-500G |

2-Aminoethanethiol Hydrochloride |

156-57-0 | >95.0%(T) | 500g |

¥590.00 | 2024-04-17 | |

| Cooke Chemical | A2305112-25G |

Cysteamine Hydrochloride |

156-57-0 | 98% | 25g |

RMB 34.40 | 2025-02-21 | |

| TRC | C992000-250g |

Cysteamine Hydrochloride |

156-57-0 | 250g |

$408.00 | 2023-05-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1371391000 |

Cysteamine hydrochloride |

156-57-0 | EMPROVE | 175103.57 | 2021-08-13 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022580-500g |

Cysteamine (hydrochloride) |

156-57-0 | 98% | 500g |

¥219 | 2023-04-15 | |

| Enamine | EN300-19624-10.0g |

2-aminoethane-1-thiol hydrochloride |

156-57-0 | 93% | 10g |

$27.0 | 2023-05-02 | |

| Oakwood | 003420-250g |

2-Mercaptoethylamine hydrochloride |

156-57-0 | 98% | 250g |

$49.00 | 2024-07-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6460-500 mg |

Cysteamine HCl |

156-57-0 | 95.00% | 500MG |

¥395.00 | 2022-02-28 |

Cysteamine hydrochloride サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:156-57-0)Cysteamine hydrochloride

注文番号:LE9352

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:01

価格 ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:156-57-0)Cysteamine hydrochloride

注文番号:sfd21084

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:38

価格 ($):discuss personally

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:156-57-0)

注文番号:SFD345

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:01

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:156-57-0)2-巯基乙胺盐酸盐

注文番号:LE25516376

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:49

価格 ($):discuss personally

Cysteamine hydrochloride 関連文献

-

Omid Zabihi,Mojtaba Ahmadi,Mostafa Akhlaghi bagherjeri,Minoo Naebe RSC Adv. 2015 5 98692

-

Yuuki Sugawara,Takanori Tamaki,Hidenori Ohashi,Takeo Yamaguchi Soft Matter 2013 9 3331

-

3. Charge effects at nano-bio interfaces: a model of charged gold nanoclusters on amylin fibrillationXintong Tang,Guanbin Gao,Ting Zhang,Jianhang Li,Meng Yu,Meng He,Taolei Sun Nanoscale 2020 12 18834

-

Mengqiao Gao,Rong Tan,Pengbo Hao,Yaoyao Zhang,Jiang Deng,Donghong Yin RSC Adv. 2017 7 54570

-

Zhongyu Li,Ying Chau Polym. Chem. 2011 2 873

156-57-0 (Cysteamine hydrochloride) 関連製品

- 3037-04-5(2-Aminoethanethiol p-Toluenesulfonate)

- 60-23-1(Cysteamine)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 506-17-2(cis-Vaccenic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

(CAS:156-57-0)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:156-57-0)Cysteamine hydrochloride

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ